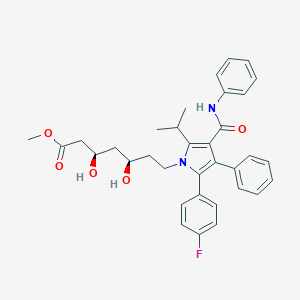

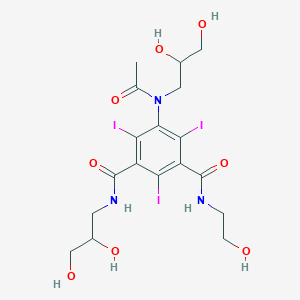

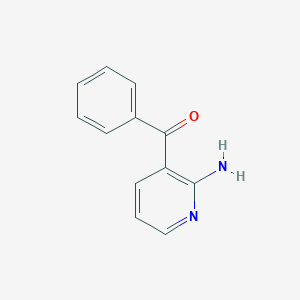

![molecular formula C13H13N3O2 B029844 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid CAS No. 1219368-79-2](/img/structure/B29844.png)

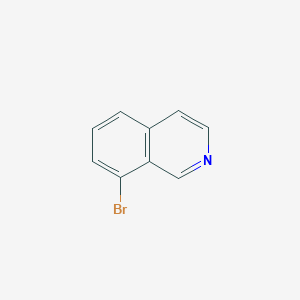

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid is a complex organic compound with potential applications in various fields including chemistry and material science. It is part of a class of bipyridine amino acids, known for their unique properties and applications in forming metal coordination complexes.

Synthesis Analysis

The synthesis of related bipyridine amino acids involves multi-component reactions. For example, 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, a similar compound, was synthesized using a three-component reaction involving malonamide, aldehyde, and malononitrile in water with triethylamine as a base at room temperature (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds is often analyzed using techniques like X-ray diffraction, IR spectroscopy, and quantum chemical computation. These methods provide detailed insights into the crystal and molecular structures of such compounds, as seen in studies on 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate (Jovita et al., 2014).

Chemical Reactions and Properties

Bipyridine amino acids can participate in various chemical reactions, forming complex structures. For instance, compounds like 4′-Aminomethyl-2,2′-bipyridyl-4-carboxylic acid (Abc) are synthesized to act as metal-binding amino acid modules in peptide synthesis (Bishop et al., 2000).

Physical Properties Analysis

The physical properties, such as crystalline structure and hydrogen bonding patterns, are crucial in understanding these compounds. Studies on cocrystals of related acids with bipyridine homologues provide insights into their acid-pyridine hydrogen bonding in both neutral and ionic complexes (Bhogala & Nangia, 2003).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are significant for the application of these compounds. For example, the novel inhibitors of prolyl 4-hydroxylase using 2,2'-bipyridine derivatives show varied structure-activity relationships, highlighting the importance of specific functional groups in these compounds (Hales & Beattie, 1993).

Applications De Recherche Scientifique

Synthesis and Characterization

The development of novel unnatural amino acids, such as 3-(4-([2,2′:6′,2″-terpyridin]-4′-yl)phenyl)-2-aminopropanoic acid, derived from modifications of bipyridine ligands, has been explored for their potential in creating mononuclear heteroleptic ruthenium complexes. These complexes have been synthesized and characterized using NMR spectroscopy, elemental analysis, and high-resolution mass spectrometry, showcasing their photophysical properties and potential applications in materials science and catalysis (Ypsilantis et al., 2023).

Supramolecular Framework and Photoluminescence

Research on organic acid–base compounds, including the use of bipyridyl-like ligands, has led to the synthesis of structures that form through low temperature hydrothermal conditions. These compounds have been characterized by X-ray diffraction, elemental analysis, and luminescence studies, providing insight into their potential use in the development of new materials with specific optical properties (Wu et al., 2007).

Peptide Modification and Biological Applications

A novel amino acid derivative incorporating a tetrazine group has shown promise for peptide modification and live cell labeling due to its improved water solubility and ease of synthesis. Its stability in biological media and potential for cancer cell labeling have been demonstrated, highlighting its applicability in bioorthogonal labeling and peptide synthesis for biomedical research (Ni et al., 2015).

Application in Artificial Metalloproteins

The integration of bipyridyl groups into peptides and artificial proteins to control their three-dimensional structures and design functional peptides has been a significant area of research. This approach has potential applications in creating artificial enzymes, receptors, and antibodies, aiming to mimic or enhance natural biological processes (Ishida et al., 2006).

Photolabile Caging and Controlled Release

Ruthenium bis(bipyridine) complexes have been synthesized as photolabile caging groups for amines, demonstrating the ability to control the release of biologically active molecules upon irradiation with visible light. This technology has potential applications in the controlled delivery of drugs and in the study of biological systems (Zayat et al., 2006).

Safety And Hazards

Orientations Futures

The study of bipyridine derivatives is an active area of research, with potential applications in areas such as coordination chemistry, supramolecular chemistry, and materials science . The introduction of functional groups such as amino and carboxylic acid could open up new possibilities for the design of novel materials and catalysts.

Propriétés

IUPAC Name |

2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11/h1-6,8,10H,7,14H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTQURBMIRJISI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.